REACTION_CXSMILES
|
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[C:7]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([CH3:20])([CH3:19])[CH3:18])[C:12]=1[OH:21])([CH3:10])([CH3:9])[CH3:8]>>[C:17]([C:13]1[CH:14]=[C:15]([CH:16]=[C:11]([C:7]([CH3:10])([CH3:9])[CH3:8])[C:12]=1[OH:21])[CH2:3][CH2:2][C:1]([O:5][CH3:6])=[O:4])([CH3:20])([CH3:19])[CH3:18]
|
Name
|
|
Quantity
|
99.1 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove the water/toluene azeotrope
|
Type
|
CUSTOM
|
Details
|
A white slurry was obtained
|
Type
|
CUSTOM
|
Details
|
7.2 g hazy toluene was collected in the trap
|
Type
|
CUSTOM
|
Details
|
The Dean-Stark trap was removed
|
Type
|
CUSTOM
|
Details
|
a cooling condenser was connected to the reactor
|
Type
|
CUSTOM
|
Details
|
was reset to 120° C
|
Type
|
CUSTOM
|
Details
|
Vigorous condensation
|
Type
|
TEMPERATURE
|
Details
|
After three hours of heating at 120° C.
|
Duration
|
3 h
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C=1C=C(CCC(=O)OC)C=C(C1O)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |